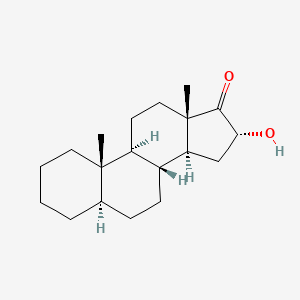
5alpha-Androstan-16alpha-ol-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-16alpha-ol-17-one: is a steroid compound that belongs to the class of androgens It is structurally related to testosterone and dihydrotestosterone, which are key hormones in the development of male characteristics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-16alpha-ol-17-one typically involves multiple steps starting from simpler steroid precursors. One common method involves the reduction of androstenedione to produce 5alpha-androstan-3beta,17beta-diol, which is then further modified to introduce the 16alpha-hydroxy group. This process often requires the use of specific reagents such as lithium aluminum hydride (LiAlH4) for reduction and various protecting groups to ensure selective reactions at desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure hydrogenation reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5alpha-Androstan-16alpha-ol-17-one can undergo oxidation reactions to form ketones or other oxidized derivatives. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can convert ketones or other oxidized forms back to alcohols. Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. For example, halogenation reactions can introduce halogen atoms at specific positions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated steroids
Applications De Recherche Scientifique
Chemistry: 5alpha-Androstan-16alpha-ol-17-one is used as a precursor in the synthesis of various steroid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with potential therapeutic applications.
Biology: In biological research, this compound is studied for its role in androgen receptor signaling pathways. It helps in understanding the mechanisms of hormone action and the development of male characteristics.
Medicine: The compound has potential applications in hormone replacement therapy and the treatment of conditions related to androgen deficiency. It is also being investigated for its anabolic effects and potential use in muscle-wasting diseases.
Industry: In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a reference standard in analytical laboratories.
Mécanisme D'action
5alpha-Androstan-16alpha-ol-17-one exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in the development of male characteristics and other androgenic effects. The compound’s molecular targets include the androgen receptor and various co-regulatory proteins that modulate its activity.
Comparaison Avec Des Composés Similaires
Testosterone: A primary male sex hormone with similar androgenic effects.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Uniqueness: 5alpha-Androstan-16alpha-ol-17-one is unique due to its specific structural modifications, such as the 16alpha-hydroxy group, which can influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of androgens and developing new therapeutic agents.
Propriétés
Numéro CAS |
25846-17-7 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(5R,8R,9S,10S,13S,14S,16R)-16-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19+/m1/s1 |
Clé InChI |
BHZXMBDTBMXJAX-ZLOBMTTQSA-N |
SMILES isomérique |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C |
SMILES canonique |
CC12CCCCC1CCC3C2CCC4(C3CC(C4=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
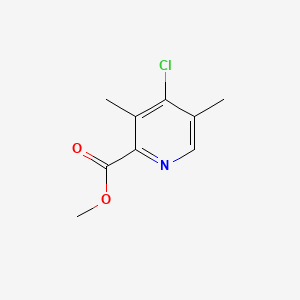
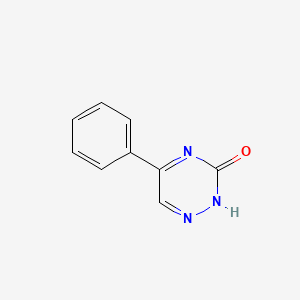
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
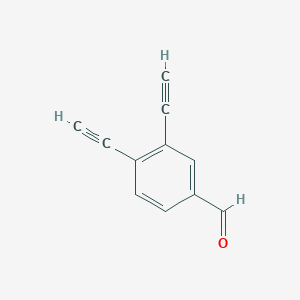
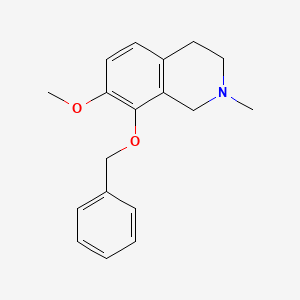
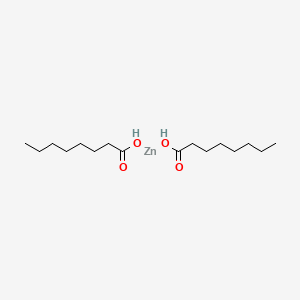
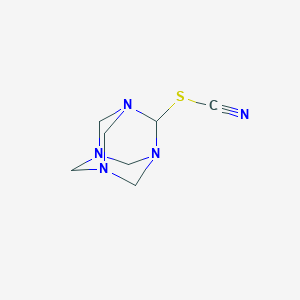

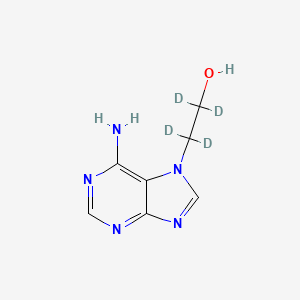
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)

![2-(4-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B13827428.png)

